![molecular formula C26H29N3O5 B2401841 N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 896376-86-6](/img/structure/B2401841.png)

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

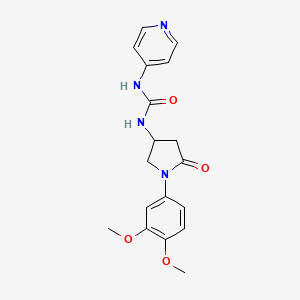

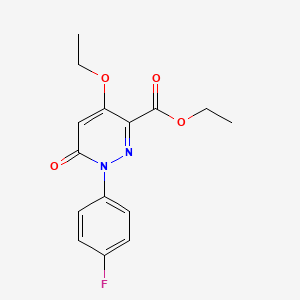

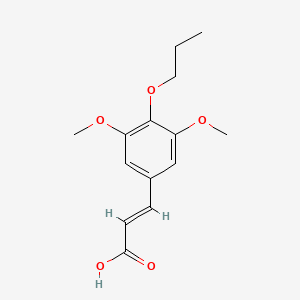

The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone group (a type of heterocyclic compound), a phenyl group (a type of aromatic compound), and an amide group (a type of organic compound containing a carbonyl group linked to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple functional groups and a cyclic structure. The quinazolinone group, for example, is a bicyclic structure that includes both a benzene ring and a pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would likely be influenced by factors such as the presence of the amide group and the quinazolinone group .Aplicaciones Científicas De Investigación

Structural Aspects and Properties

Studies have investigated the structural aspects of compounds related to N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, focusing on their salt and inclusion compounds, demonstrating the influence of different treatments and interactions on their crystalline forms and fluorescence properties. For instance, research on amide-containing isoquinoline derivatives highlighted the formation of gels and crystalline solids upon treatment with different acids, and the impact on fluorescence emission when forming host–guest complexes (Karmakar et al., 2007).

Synthesis Methods

Efficient synthesis methods for related compounds have been described, offering pathways for creating derivatives with potential pharmaceutical applications. For example, a high-yielding cyclisation process for the synthesis of (±)-crispine A, showcasing the synthetic versatility of related acetamide compounds (King, 2007).

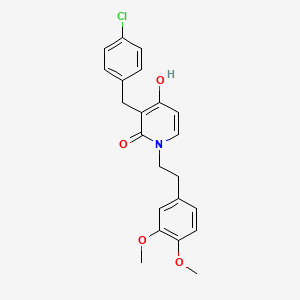

Analgesic and Anti-inflammatory Activities

Research on quinazolinyl acetamides has revealed their potential analgesic and anti-inflammatory activities. A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested, with some compounds showing potent activities compared to standard drugs, indicating therapeutic potential (Alagarsamy et al., 2015).

Antimicrobial Activities

The antimicrobial potential of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from similar chemical structures has been evaluated, showing good activity against various microbial strains. This suggests the possibility of developing antimicrobial agents from compounds structurally related to N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide (Patel & Shaikh, 2011).

Antioxidant Activities

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. This research opens the door to exploring antioxidant properties in related compounds (Chkirate et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5/c1-33-20-14-19(15-21(16-20)34-2)29-25(31)22-10-6-7-11-23(22)28(26(29)32)17-24(30)27-13-12-18-8-4-3-5-9-18/h6-8,10-11,14-16H,3-5,9,12-13,17H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUZJNJFFNBEBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2401770.png)

![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)

![7-(2-methoxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2401777.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)